1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride
Overview
Description
1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride is a synthetic compound that has been widely used in scientific research for various purposes. This compound is a member of the piperazine family, which is known for its diverse biological activities. The unique chemical structure of 1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride makes it an ideal candidate for a wide range of applications in the field of biochemistry and pharmacology.
Scientific Research Applications
Pharmaceutical Research
1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride: is utilized in pharmaceutical research due to its potential biological activity. Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects . This compound, with its nitrothiophene moiety, could be pivotal in synthesizing new drugs with these properties.
Material Science
In material science, thiophene derivatives play a crucial role in the development of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s structural features may contribute to advancements in electronic materials.
Corrosion Inhibition
Thiophene-based molecules are employed as corrosion inhibitors in industrial chemistry . The nitro group in 1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride could enhance the compound’s ability to protect metals from corrosion, which is vital in extending the life of metal components.
Analytical Chemistry
This compound can serve as a reference standard in analytical chemistry, particularly in pharmaceutical testing . Its well-defined structure and purity make it suitable for calibrating instruments like HPLC and LC-MS, ensuring accurate measurement of pharmaceuticals.
Antimicrobial Activity
Thiophene derivatives exhibit antimicrobial activity, which is crucial in the fight against drug-resistant bacteria . The nitrothiophene component of 1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride could be synthesized into compounds that offer new mechanisms of action against pathogens.
Cancer Research
The anticancer activity of thiophene derivatives makes them valuable in cancer research . 1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride could be used to develop novel chemotherapeutic agents, potentially leading to more effective treatments with fewer side effects.
properties
IUPAC Name |
(5-nitrothiophen-2-yl)-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S.ClH/c13-9(11-5-3-10-4-6-11)7-1-2-8(16-7)12(14)15;/h1-2,10H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMBRSKUTZYCKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(S2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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